molecular formula C17H26N2O2 B5872013 N-mesityl-4-(4-morpholinyl)butanamide

N-mesityl-4-(4-morpholinyl)butanamide

Cat. No. B5872013
M. Wt: 290.4 g/mol
InChI Key: MYMPGJXTYMQSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-4-(4-morpholinyl)butanamide, also known as NMSB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-mesityl-4-(4-morpholinyl)butanamide is not fully understood, but it is believed to act on the GABAergic system in the brain. N-mesityl-4-(4-morpholinyl)butanamide has been shown to enhance GABAergic neurotransmission and inhibit glutamatergic neurotransmission, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In preclinical studies, N-mesityl-4-(4-morpholinyl)butanamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to protect against neuronal damage in models of stroke and traumatic brain injury. Additionally, N-mesityl-4-(4-morpholinyl)butanamide has been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-mesityl-4-(4-morpholinyl)butanamide in lab experiments is its high purity and stability. However, one limitation is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-mesityl-4-(4-morpholinyl)butanamide. One area of interest is its potential use in the treatment of chronic pain, as it has been shown to have analgesic effects in preclinical studies. Additionally, further research is needed to fully understand the mechanism of action of N-mesityl-4-(4-morpholinyl)butanamide and its potential therapeutic applications in various diseases and disorders.

Synthesis Methods

The synthesis of N-mesityl-4-(4-morpholinyl)butanamide involves the reaction of mesityl oxide with 4-morpholinobutanone in the presence of a catalyst. The resulting product is purified through recrystallization to obtain N-mesityl-4-(4-morpholinyl)butanamide in high yield and purity.

Scientific Research Applications

N-mesityl-4-(4-morpholinyl)butanamide has been studied for its potential use as a therapeutic agent for various diseases and disorders. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. Additionally, N-mesityl-4-(4-morpholinyl)butanamide has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

4-morpholin-4-yl-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-11-14(2)17(15(3)12-13)18-16(20)5-4-6-19-7-9-21-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMPGJXTYMQSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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